α-CGRP(人)

描述

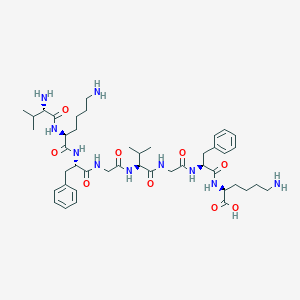

Alpha-calcitonin gene-related peptide (human) is a 37-amino acid neuropeptide that belongs to the calcitonin family. It is predominantly produced in the central and peripheral nervous systems, specifically in the dorsal root ganglia of sensory neurons. This peptide is known for its potent vasodilatory properties and plays a significant role in various physiological and pathophysiological processes, particularly in cardiovascular diseases and migraines .

科学研究应用

Alpha-calcitonin gene-related peptide (human) has numerous scientific research applications. In chemistry, it is used as a model peptide to study protein folding and stability. In biology, it is used to investigate the role of neuropeptides in various physiological processes, including vasodilation and nociception. In medicine, it is used to develop new therapeutic strategies for the treatment and prevention of cardiovascular diseases and migraines. The peptide has also been used in the development of drug delivery systems, such as alginate microcapsules, to improve the efficacy and safety of peptide-based therapies .

作用机制

Target of Action

Alpha-CGRP (human), also known as Human CGRP, primarily targets the calcitonin gene-related peptide receptor (CGRP receptor) . This receptor is highly expressed in sensory unmyelinated C-fibers arising from the trigeminal ganglia and dorsal root ganglia (DRG) as well as their terminals in the spinal cord and brainstem . The CGRP receptor plays a crucial role in nociceptive transmission and headache pathogenesis .

Mode of Action

Alpha-CGRP (human) acts as an endogenous agonist of the CGRP receptor . It interacts with the CGRP receptors, leading to a series of intracellular events. This peptide has an amphiphilic α-helix between residues 8–18 that is important in the interaction with CGRP receptors . The onset of the throbbing headache of migraine is mediated by CGRP release from the trigeminovascular system .

Biochemical Pathways

Alpha-CGRP (human) is involved in several biochemical pathways. It plays a significant role in normal and pathophysiological states, particularly in cardiovascular disease and migraines . In the context of cardiovascular disease, alpha-CGRP has been shown to protect against ischemia/reperfusion (I/R) injury . In the case of migraines, an elevated level of alpha-CGRP causes migraine-related headaches .

Pharmacokinetics

The pharmacokinetics of alpha-CGRP (human) are influenced by various factors. The concentration of the peptide can be modulated by the method and specific kit employed for its measurement . Alpha-CGRP content is preserved in serum within the first 24 hours when samples are stored at 4°C after clotting and immediate centrifugation . Storage at -80°c for more than 6 months results in a decrease in cgrp levels .

Result of Action

The action of alpha-CGRP (human) leads to several molecular and cellular effects. In cardiovascular disease, administration of alpha-CGRP improves cardiac function at the pathophysiological level and significantly protects the heart from the adverse effects of heart failure and hypertension . In contrast, in the context of migraines, an elevated level of alpha-CGRP causes migraine-related headaches .

Action Environment

The action, efficacy, and stability of alpha-CGRP (human) are influenced by various environmental factors. Age positively correlates with beta-CGRP content, and men have higher alpha-CGRP levels than women . These factors should be taken into account when studying the effects of alpha-CGRP (human).

生化分析

Biochemical Properties

Alpha-CGRP (human) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to reduce the secretion of both mouse Ins1 and Ins2 proteins and remodel amylin fibrillization in mouse pancreatic β-cells .

Cellular Effects

Alpha-CGRP (human) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Alpha-CGRP (human) is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-CGRP (human) change over time. It has been observed that the CGRP content is preserved in serum within the first 24 hours when samples are stored at 4°C after clotting and immediate centrifugation . Storage at -80°C for more than 6 months results in a decrease in CGRP levels .

Metabolic Pathways

Alpha-CGRP (human) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Alpha-calcitonin gene-related peptide (human) can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using a coupling reagent. The process is repeated until the entire peptide sequence is assembled. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial production of alpha-calcitonin gene-related peptide (human) involves recombinant DNA technology. This method uses genetically engineered bacteria or yeast to produce the peptide. The gene encoding the peptide is inserted into the host organism, which then expresses the peptide. The peptide is subsequently purified from the host organism using various chromatographic techniques .

化学反应分析

Alpha-calcitonin gene-related peptide (human) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions include oxidized and reduced forms of the peptide, which can have different biological activities .

相似化合物的比较

Alpha-calcitonin gene-related peptide (human) is similar to other peptides in the calcitonin family, including beta-calcitonin gene-related peptide, adrenomedullin, and amylin. These peptides share structural similarities and have overlapping biological activities. alpha-calcitonin gene-related peptide (human) is unique in its potent vasodilatory effects and its significant role in migraine pathogenesis. Beta-calcitonin gene-related peptide, for example, is primarily synthesized in the enteric nervous system and has slightly different biological activities .

Similar Compounds

- Beta-calcitonin gene-related peptide

- Adrenomedullin

- Amylin

- Pituitary adenylate cyclase-activating polypeptide

属性

IUPAC Name |

(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKYDHSONDSTNJ-XJVRLEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C163H269N51O49S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3791.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90954-53-3 | |

| Record name | alpha-Calcitonin gene-related peptide (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090954533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)